molecular formula C5H3F3N2S B15051968 6-Trifluoromethyl-1h-pyrazine-2-thione

6-Trifluoromethyl-1h-pyrazine-2-thione

Cat. No.: B15051968
M. Wt: 180.15 g/mol
InChI Key: PMNSGNWZEHVHBG-UHFFFAOYSA-N
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Description

6-Trifluoromethyl-1h-pyrazine-2-thione is a heterocyclic compound with the molecular formula C5H3F3N2S It is characterized by the presence of a trifluoromethyl group attached to a pyrazine ring, which also contains a thione group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Trifluoromethyl-1h-pyrazine-2-thione typically involves the introduction of a trifluoromethyl group to a pyrazine ring followed by the formation of the thione group. One common method involves the reaction of 6-chloro-1h-pyrazine-2-thione with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems for reagent addition and product isolation can improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Trifluoromethyl-1h-pyrazine-2-thione can undergo various types of chemical reactions, including:

    Oxidation: The thione group can be oxidized to form the corresponding sulfoxide or sulfone.

    Reduction: The pyrazine ring can be reduced under specific conditions to form dihydropyrazine derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrazine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropyrazine derivatives.

    Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.

Scientific Research Applications

6-Trifluoromethyl-1h-pyrazine-2-thione has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Trifluoromethyl-1h-pyrazine-2-thione involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The thione group can interact with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzymes or other proteins. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    6-Trifluoromethyl-1h-pyrazine-2-one: Similar structure but with an oxygen atom instead of sulfur.

    6-Trifluoromethyl-1h-pyrazine-2-amine: Contains an amino group instead of a thione group.

    6-Trifluoromethyl-1h-pyrazine-2-carboxylic acid: Contains a carboxylic acid group.

Uniqueness

6-Trifluoromethyl-1h-pyrazine-2-thione is unique due to the presence of the thione group, which imparts distinct chemical reactivity and potential biological activity. The trifluoromethyl group further enhances its properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C5H3F3N2S

Molecular Weight

180.15 g/mol

IUPAC Name

6-(trifluoromethyl)-1H-pyrazine-2-thione

InChI

InChI=1S/C5H3F3N2S/c6-5(7,8)3-1-9-2-4(11)10-3/h1-2H,(H,10,11)

InChI Key

PMNSGNWZEHVHBG-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC(=S)C=N1)C(F)(F)F

Origin of Product

United States

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